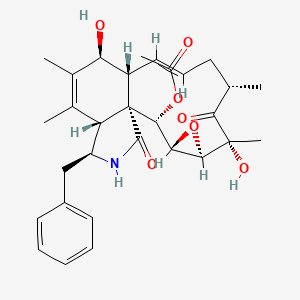![molecular formula C37H27N3Na2O9S3 B12425651 disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate](/img/structure/B12425651.png)
disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate, commonly known as methyl blue, is a synthetic dye used primarily as a biological stain. It is a member of the triphenylmethane dyes and is known for its vibrant blue color. This compound is widely used in various scientific fields due to its staining properties, which make it valuable for microscopy and histology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate involves several steps:
Formation of the triphenylmethane core: This is achieved by the condensation of benzaldehyde derivatives with aniline derivatives under acidic conditions.
Sulfonation: The resulting triphenylmethane compound is then sulfonated using sulfuric acid to introduce sulfonate groups, enhancing the solubility of the dye in water.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For the condensation and sulfonation reactions.
Continuous flow reactors: To improve efficiency and yield.
Purification: The final product is purified using crystallization or filtration techniques to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color properties.
Reduction: Reduction reactions can lead to the formation of leuco compounds, which are colorless.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium dithionite or zinc dust.
Acidic or basic conditions: Depending on the desired reaction and product.
Major Products Formed
Oxidation products: Various oxidized forms of the dye.
Reduction products: Leuco forms of the dye.
Substitution products: Derivatives with different functional groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate has numerous applications in scientific research:
Microscopy: Used as a stain to highlight structures in biological tissues.
Histology: Employed to differentiate between different types of cells and tissues.
Biochemistry: Utilized in various assays and experiments to visualize proteins and nucleic acids.
Industrial applications: Used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
Wirkmechanismus
The mechanism of action of disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate involves its ability to bind to specific biological molecules. The sulfonate groups enhance its solubility and allow it to interact with proteins and nucleic acids, leading to the staining of biological tissues. The dye binds to the negatively charged components of cells, such as nucleic acids and certain proteins, resulting in a visible color change that aids in the visualization of cellular structures.
Vergleich Mit ähnlichen Verbindungen
Disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate is unique due to its specific structure and staining properties. Similar compounds include:
Methyl green: Another triphenylmethane dye used for staining DNA.
Crystal violet: Used for Gram staining in microbiology.
Malachite green: Employed in histology and as an antifungal agent.
These compounds share similar staining properties but differ in their specific applications and the types of structures they highlight.
Eigenschaften
Molekularformel |
C37H27N3Na2O9S3 |
|---|---|
Molekulargewicht |
799.8 g/mol |
IUPAC-Name |
disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate |
InChI |
InChI=1S/C37H29N3O9S3.2Na/c41-50(42,43)34-10-4-1-7-31(34)38-28-19-13-25(14-20-28)37(26-15-21-29(22-16-26)39-32-8-2-5-11-35(32)51(44,45)46)27-17-23-30(24-18-27)40-33-9-3-6-12-36(33)52(47,48)49;;/h1-24,38-39H,(H,41,42,43)(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
InChI-Schlüssel |
TUHAIJABPUJAEY-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C(=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)NC6=CC=CC=C6S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



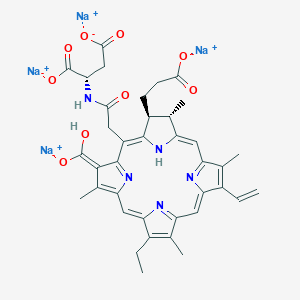
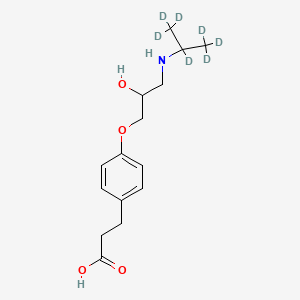
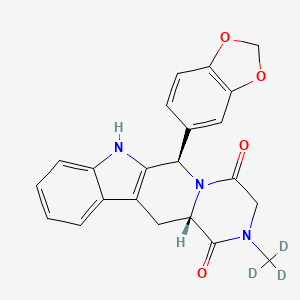
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate](/img/structure/B12425605.png)
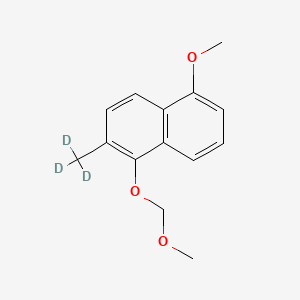
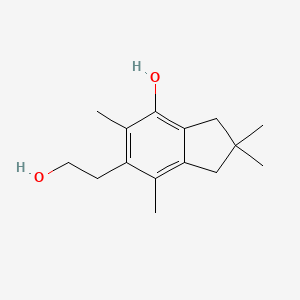


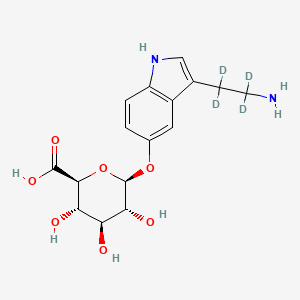
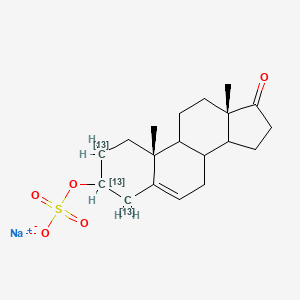

oxane-2-carboxylic acid](/img/structure/B12425644.png)
